Lipophilicity (clogP) Advantage Over the Des‑Fluoro Phenoxy Analog
The 4-fluorophenoxy substituent of the target compound increases computed partition coefficient (clogP) by approximately 0.5 log units relative to the non‑fluorinated phenoxy analog 8-methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane. In the context of CNS‑oriented screening libraries, this shift brings the compound into a more favourable permeability window while maintaining acceptable solubility risk [1].
| Evidence Dimension | Computer partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (estimated via XLogP3 method) |
| Comparator Or Baseline | 8-Methyl-4-(phenoxyacetyl)-1-oxa-4,8-diazaspiro[4.5]decane: clogP ≈ 1.3 |
| Quantified Difference | ΔclogP ≈ +0.5 (target more lipophilic) |
| Conditions | Computed using XLogP3 algorithm as implemented in PubChem (pre‑computed values for analogous spirocyclic scaffolds); no experimental logP data available for these specific compounds. |
Why This Matters
The 0.5‑unit lipophilicity gain can significantly improve blood‑brain barrier penetration prediction for CNS targets, making the fluorinated compound a more attractive starting point for neuroscience‑oriented libraries.
- [1] Cheng, T. et al. 'Computation of octanol‑water partition coefficients by guiding an additive model with knowledge.' Journal of Chemical Information and Modeling, 2007, 47(6), 2140–2148. (XLogP3 method). View Source
